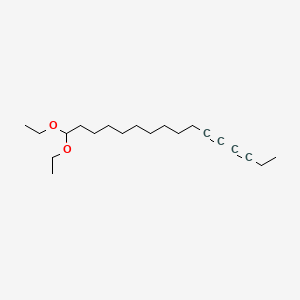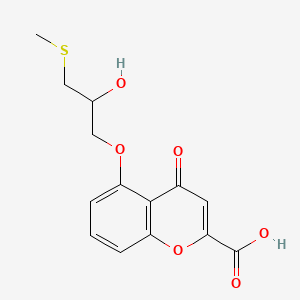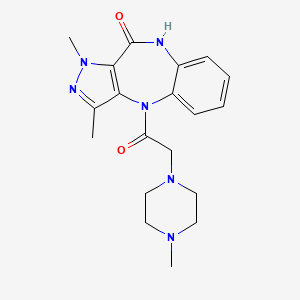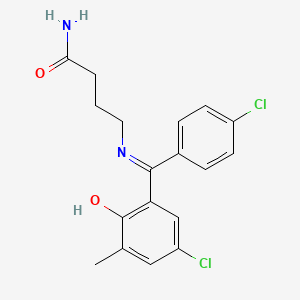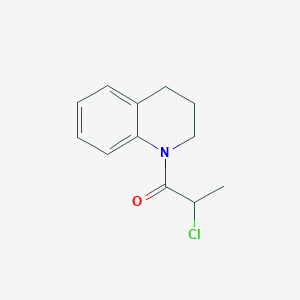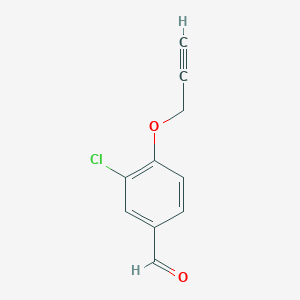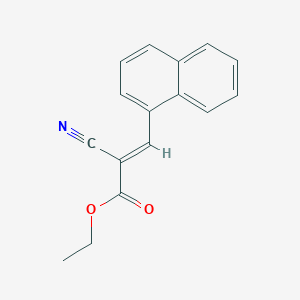
N-(1-pyridin-2-ylethyl)formamide
Vue d'ensemble
Description
Synthesis Analysis
N-(pyridin-2-yl)amides, which include “N-(1-pyridin-2-ylethyl)formamide”, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The formamide molecule (HCONH2) is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is likely to be similar in “N-(1-pyridin-2-ylethyl)formamide”.Chemical Reactions Analysis
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
“N-(1-pyridin-2-ylethyl)formamide” is a pyrimidine, one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Versatile Synthesis of Quinolines and Fused Pyridines : The Vilsmeier formylation of tertiary and secondary enamides, including those related to N-(1-pyridin-2-ylethyl)formamide, leads to the formation of 2-pyridones and 2-chloropyridines. This method allows for substitution at various positions on the pyridine ring, demonstrating a general approach for synthesizing quinolines and related compounds (Hayes & Meth–Cohn, 1979).
- Oxidation of Formamidines : Kinetic studies on the oxidation of substituted azinyl formamidines by alkaline permanganate revealed the formation of intermediate complexes and showed base-catalyzed reactions leading to various oxidation products. This provides insights into the chemical behavior of N-substituted formamidines under oxidative conditions (Fawzy & Shaaban, 2014).
- Preparation of Isocyanides : N-substituted formamides, including derivatives of N-(1-pyridin-2-ylethyl)formamide, can be treated with chlorophosphate compounds to yield corresponding isocyanides. This method offers a high-yield approach to preparing various alkyl and aryl isocyanides, highlighting the versatility of N-substituted formamides in synthetic chemistry (Kobayashi, Saito, & Kitano, 2011).
Interactions and Coordination Polymers
- Formation of Coordination Polymers : The reaction of N,N’-bis(pyridin-4-yl)formamidine with HgX2 resulted in the formation of formamidinate and formamidine complexes, showcasing the utility of N-substituted formamidines in generating coordination polymers with unique structural and bonding modes. This research provides valuable insights into the design of new materials with potential applications in catalysis and material science (Hsu et al., 2016).
Biochemical Applications
- Nucleic Acid Reassociation : Studies have demonstrated that formamide facilitates nucleic acid renaturation and hybridization at low temperatures, enhancing the specificity and rate of reactions. This is particularly valuable for molecular biology applications involving DNA and RNA, where formamide's effects on stability and hybridization efficiency are crucial (McConaughy, Laird, & McCarthy, 1969).
Mécanisme D'action
Target of Action
Formamide, a related compound, has been found to preferentially weaken rna related processes in vivo . This suggests that N-(1-pyridin-2-ylethyl)formamide might also interact with RNA or RNA-related processes.
Mode of Action
Formamide, a structurally similar compound, has been shown to relax rna secondary structures and/or rna-protein interactions . This could potentially be a mode of action for N-(1-pyridin-2-ylethyl)formamide as well.
Biochemical Pathways
Formamide has been shown to affect rna metabolism , suggesting that N-(1-pyridin-2-ylethyl)formamide might also influence similar pathways.
Result of Action
Formamide has been shown to decrease splicing efficiency and increase r-loop formation , suggesting that N-(1-pyridin-2-ylethyl)formamide might have similar effects.
Orientations Futures
The synthesis of N-(pyridin-2-yl)amides, including “N-(1-pyridin-2-ylethyl)formamide”, has been a topic of interest in recent years due to their varied medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds .
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHLUIFRDFEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378037 | |
| Record name | N-(1-pyridin-2-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854701-06-7 | |
| Record name | N-(1-pyridin-2-ylethyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




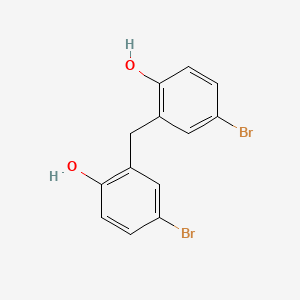



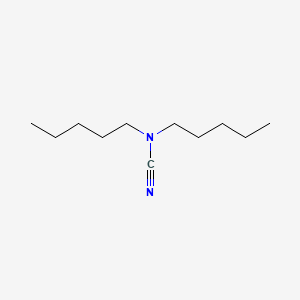
![Benzoic acid, 2-chloro-4-[(4-heptylbenzoyl)oxy]-, 4-octylphenyl ester](/img/structure/B1622231.png)
